
oxozirconium;octahydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to yellow crystalline powder that is highly soluble in water and alcohol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxozirconium;octahydrate;dihydrochloride is typically synthesized by reacting zirconium dioxide (ZrO2) with hydrochloric acid (HCl). The reaction involves dissolving zirconium dioxide in hydrochloric acid, followed by evaporation of the solution to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where zirconium dioxide is treated with concentrated hydrochloric acid. The resulting solution is then subjected to controlled evaporation and crystallization processes to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxozirconium;octahydrate;dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.
Complexation: It can form complexes with various ligands, such as phosphates and sulfates.
Precipitation: It reacts with alkaline solutions to precipitate zirconium hydroxide.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Complexation: Ligands such as phosphates and sulfates are used under acidic conditions.
Precipitation: Alkaline reagents like sodium hydroxide (NaOH) are used to induce precipitation.
Major Products Formed
Hydrolysis: Zirconium hydroxide and hydrochloric acid.
Complexation: Various zirconium-ligand complexes.
Precipitation: Zirconium hydroxide.
Scientific Research Applications
Oxozirconium;octahydrate;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antiperspirant agent.
Industry: Utilized in the production of pigments, ceramics, and as a rubber additive
Mechanism of Action
The mechanism of action of oxozirconium;octahydrate;dihydrochloride involves its ability to form complexes with various ligands and its hydrolytic properties. In biological systems, it can interact with cellular components, leading to its potential use in drug delivery. Its antiperspirant action is attributed to its ability to form a gel-like barrier on the skin, reducing sweat production .
Comparison with Similar Compounds
Similar Compounds
Zirconium dichloride oxide octahydrate: Similar in composition but differs in its specific applications and properties.
Zirconium oxychloride octahydrate: Another closely related compound with similar chemical properties.
Uniqueness
Oxozirconium;octahydrate;dihydrochloride is unique due to its high solubility in water and alcohol, making it suitable for various applications in different fields. Its ability to form complexes with a wide range of ligands also sets it apart from other zirconium compounds .
Properties
IUPAC Name |
oxozirconium;octahydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBACIUATZGHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}-N-{2-[(6-{[1-(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidine-2-amido)-2,3-dihydro-1H-inden-2-yl]oxy}hexa-2,4-diyn-1-yl)oxy]-2,3-dihydro-1H-inden-1-yl}pyrrolidine-2-carboxamide](/img/structure/B12430345.png)

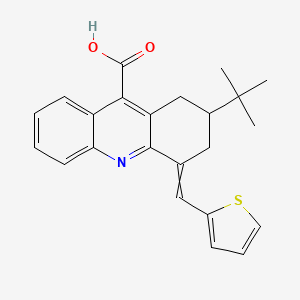
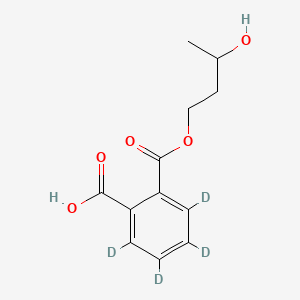
![Methyl 5-(acetyloxy)-2-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2h-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate](/img/structure/B12430364.png)
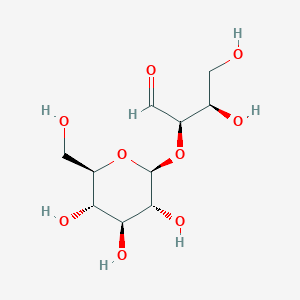
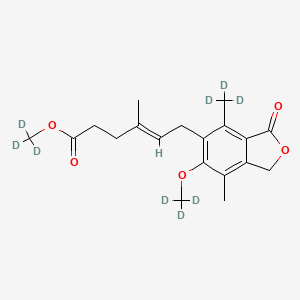
![2-{[5-(2-fluorophenoxymethyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12430382.png)
![7-Fluoropyrrolo[1,2-a]quinolin-4-amine](/img/structure/B12430394.png)
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
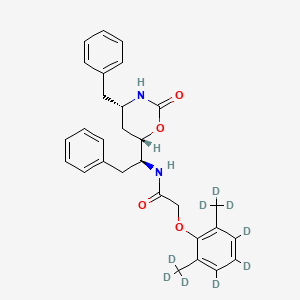
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)

